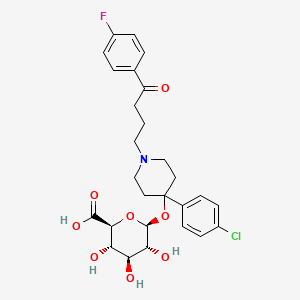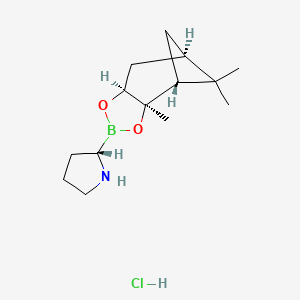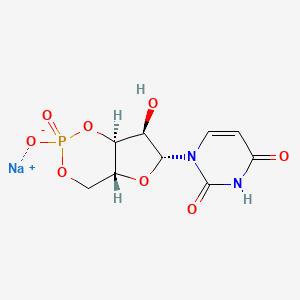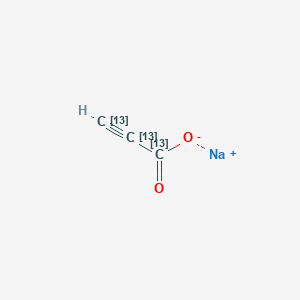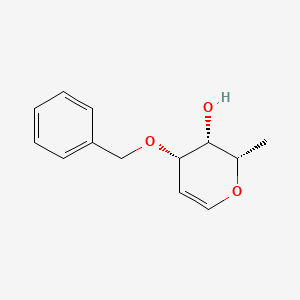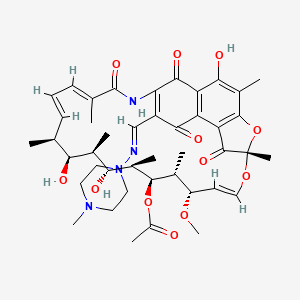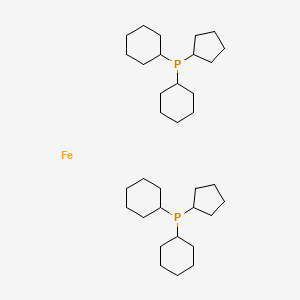
Dicyclohexyl(cyclopentyl)phosphane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Dicyclohexyl(cyclopentyl)phosphane;iron" refers to a class of organometallic compounds featuring iron as the central metal coordinated by dicyclohexyl(cyclopentyl)phosphane ligands. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including catalysis and organic synthesis.
Synthesis Analysis
The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron complexes involves the reaction of iron precursors with dicyclohexyl(cyclopentyl)phosphane ligands. The synthesis process often requires careful control of reaction conditions, including temperature, solvent, and the stoichiometry of reactants, to achieve the desired complexes with high purity and yield. A specific example includes the formation of chiral-modified dicarbonyl(cyclopentadienyl)ferrio-phosphanes through the deprotonation of cationic primary or secondary phosphane iron complexes, demonstrating the intricate steps involved in the synthesis of these compounds (Malisch et al., 1998).
Molecular Structure Analysis
The molecular structure of dicyclohexyl(cyclopentyl)phosphane;iron complexes is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the coordination geometry around the iron center, the nature of the phosphane ligands, and the overall molecular architecture. For example, diamond-shaped heterometallic complexes of iron(II) and copper(I) bridged by cyanide groups containing monodentate or bidentate phosphanes bound to copper(I) highlight the diverse structural possibilities of these iron-phosphane complexes (Darensbourg et al., 2001).
Chemical Reactions and Properties
Dicyclohexyl(cyclopentyl)phosphane;iron complexes participate in a wide range of chemical reactions, including catalytic processes and organic transformations. Their reactivity is influenced by the electronic and steric properties of the phosphane ligands and the iron center. These complexes have been shown to catalyze [2 + 2 + 2] cycloaddition reactions, demonstrating their utility in constructing complex organic molecules (Nakajima et al., 2016).
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Organic Carbonate Formation
A study described the promotion of organic carbonates from aliphatic alcohols and carbon dioxide at low temperatures and moderate CO2 pressure by dicyclohexylcarbodiimide. This process is highlighted for its high selectivity and efficiency in producing organic carbonates under mild conditions (Aresta et al., 2005).
Iron-Phosphane Complexes in Catalysis
The research demonstrates the versatility of iron-phosphane complexes in catalyzing reactions such as the alkane oxidation and alkylation of ketones. These studies underscore the role of iron complexes in facilitating various chemical transformations under mild conditions, providing a path for the efficient synthesis of valuable chemical products (He et al., 2011), (Seck et al., 2017).
Material Science and Coordination Chemistry
- Heterometallic Complexes: A study detailed the synthesis and characterization of diamond-shaped heterometallic cyanide-bridged complexes of iron(II) and copper(I). This work not only expands the understanding of coordination chemistry but also opens avenues for designing novel materials with potential applications in catalysis, magnetic materials, and sensors (Darensbourg et al., 2001).
Environmental and Green Chemistry
- Catalytic Oxidation Processes: Research into the catalytic oxidation of cyclohexane using metal-organic frameworks (MOFs) containing iron showcases the potential of MOFs as catalysts in environmentally friendly oxidation processes. These studies illustrate how the modification of pore environments and metal centers in MOFs can significantly affect catalytic activity and selectivity, offering insights into designing more efficient catalysts for green chemistry applications (Xiao et al., 2016).
Safety And Hazards
The specific safety and hazards associated with Dicyclohexyl(cyclopentyl)phosphane;iron are not provided in the search results. However, phosphine compounds are generally known to be highly toxic5.
Orientations Futures
The future directions for the use and study of Dicyclohexyl(cyclopentyl)phosphane;iron are not explicitly mentioned in the search results. However, given its research use1, it may continue to be a subject of interest in various scientific studies.
Please note that this information is based on available web search results and for a more comprehensive and detailed analysis, it is recommended to refer to specific scientific literature and databases. Also, always follow safety guidelines when handling chemical compounds.
Propriétés
IUPAC Name |
dicyclohexyl(cyclopentyl)phosphane;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H31P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*15-17H,1-14H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLGIFVMPKVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62FeP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(cyclopentyl)phosphane;iron | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
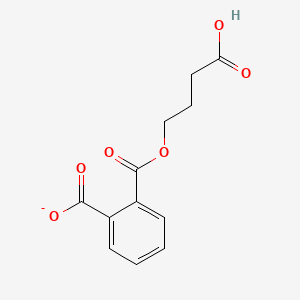
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)

